![molecular formula C21H15Cl3N2O2 B4061523 2,4-dichloro-N-(2-{[(4-chlorobenzyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4061523.png)
2,4-dichloro-N-(2-{[(4-chlorobenzyl)amino]carbonyl}phenyl)benzamide
Overview
Description
2,4-dichloro-N-(2-{[(4-chlorobenzyl)amino]carbonyl}phenyl)benzamide, commonly known as DCB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the medical and pharmaceutical industries. DCB is a small molecule inhibitor that has shown promising results in the inhibition of various enzymes and proteins, making it a valuable tool for drug discovery and development.
Scientific Research Applications
Pharmaceutical and Biomedical Research
Research on compounds structurally related to 2,4-Dichloro-N-(2-{[(4-Chlorobenzyl)amino]carbonyl}phenyl)benzamide often focuses on their potential pharmaceutical applications. For instance, chlorinated benzamides and similar molecules have been explored for their antineoplastic (anti-cancer) properties, indicating a significant interest in these compounds as potential cancer therapeutics (Hossain et al., 2020). Additionally, derivatives of benzothiazoles and ureas, which may share some structural similarities or synthetic pathways with the mentioned compound, have shown a broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral effects (Verma et al., 2019).
Environmental and Toxicological Studies
Compounds similar to 2,4-Dichloro-N-(2-{[(4-Chlorobenzyl)amino]carbonyl}phenyl)benzamide are also subjects of environmental and toxicological studies. Research often investigates the persistence, bioaccumulation, and potential toxic effects of such chemicals in ecosystems. For example, the environmental fate, behavior, and eco-toxicological impact of herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which shares a partial structural resemblance with the compound due to the presence of chlorinated aromatic rings, have been extensively reviewed (Islam et al., 2017). These studies are crucial for understanding how such chemicals interact with the environment and living organisms, contributing to the development of safer and more sustainable chemical practices.
Supramolecular Chemistry and Materials Science
In the realm of supramolecular chemistry and materials science, compounds featuring benzamide motifs and chlorinated aromatic units are often investigated for their self-assembly and ordering properties. Such compounds can serve as building blocks for creating sophisticated molecular architectures with potential applications in nanotechnology, drug delivery systems, and materials science. A review on benzene-1,3,5-tricarboxamide, for instance, highlights the versatile ordering capabilities of this motif for applications ranging from polymer processing to nanotechnology (Cantekin et al., 2012).
properties
IUPAC Name |
2,4-dichloro-N-[2-[(4-chlorophenyl)methylcarbamoyl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl3N2O2/c22-14-7-5-13(6-8-14)12-25-20(27)17-3-1-2-4-19(17)26-21(28)16-10-9-15(23)11-18(16)24/h1-11H,12H2,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHJEYPTMRBUNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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